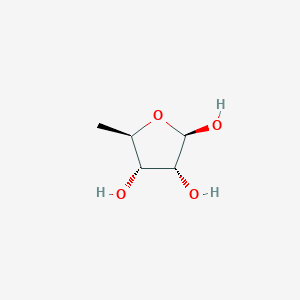

beta-D-ribofuranose, 5-deoxy-

Description

BenchChem offers high-quality beta-D-ribofuranose, 5-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-ribofuranose, 5-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

279673-09-5 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-methyloxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5-/m1/s1 |

InChI Key |

MKMRBXQLEMYZOY-TXICZTDVSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Historical Context of Deoxysugars in Biological Systems

Deoxysugars are carbohydrates that have a hydroxyl group replaced by a hydrogen atom. wikipedia.org This seemingly minor structural modification results in a diverse class of molecules with a wide array of biological activities. nih.gov The study of deoxysugars has been a focal point of research for many years, revealing their presence in numerous naturally occurring, biologically vital molecules. nih.gov

The scientific community has long recognized deoxysugars as a crucial and novel class of carbohydrates due to the potent and varied biological activities they exhibit. nih.gov Their roles are widespread, from being components of antibiotics and cardiac glycosides to their involvement in O antigen variation. nih.gov The biosynthesis of these compounds has garnered considerable attention, with research exploring their formation at a molecular level. nih.gov Examples of well-known deoxysugars include 2-deoxy-D-ribose, a fundamental component of DNA, and fucose, found in brown algae and N-linked glycans. wikipedia.org

Significance of Furanose Structures in Carbohydrate Chemistry

Carbohydrates can exist in different cyclic forms, with furanoses and pyranoses being the two primary structures. Furanose refers to a carbohydrate that has a chemical structure including a five-membered ring system composed of four carbon atoms and one oxygen atom. wikipedia.org The name is derived from its similarity to the oxygen heterocycle furan, although the furanose ring lacks double bonds. wikipedia.org

While pyranose rings, which are six-membered, are generally more stable, furanose rings are more flexible and can adopt a wider range of conformations, such as the envelope (E) and twist (T) forms. numberanalytics.com This flexibility can affect the reactivity of the sugar molecule, influencing its participation in various biochemical reactions. numberanalytics.com The equilibrium between furanose and pyranose forms can be influenced by factors like temperature and solvent. fiveable.me

Overview of Current Research Trajectories for Beta D Ribofuranose, 5 Deoxy

Furanose Ring Conformations and Pseudorotation Analysis

The five-membered furanose ring of beta-D-ribofuranose, 5-deoxy- is not planar but exists in a continuously puckered state. This puckering is crucial for its biological function and interactions. The conformation of the ring can be described by the concept of pseudorotation, which maps all possible envelope and twist conformations onto a circular path.

Endocyclic Torsion Angles and Puckering Parameters

The specific conformation of the furanose ring is defined by five endocyclic torsion angles. These angles are mathematically combined to yield two key pseudorotational parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The phase angle P describes the specific type of pucker (e.g., C2'-endo, C3'-endo), while the puckering amplitude τm indicates the degree of deviation from planarity.

In nucleic acids, furanose rings predominantly adopt two major conformational families: North (N-type), corresponding to C3'-endo puckers (P ≈ 0° to 36°), and South (S-type), corresponding to C2'-endo puckers (P ≈ 144° to 180°). Theoretical calculations on 2-deoxy-β-D-ribofuranose have explored ten distinct envelope forms, each identified by its pseudorotational phase angle. For instance, the ³E conformation corresponds to a P value of 18° (0.1 P/π radians).

Computational studies, such as those using ab initio molecular orbital calculations, have been instrumental in interpreting experimental data (like ³JHH values from NMR) to create two-state pseudorotational models for furanose rings. These models help in understanding the dynamic equilibrium between different conformations.

| Conformational Family | Pucker Type | Phase Angle (P) Range | Typical Biological Context |

|---|---|---|---|

| North (N) | C3'-endo | 0° to 36° | A-form RNA/DNA |

| South (S) | C2'-endo | 144° to 180° | B-form DNA |

Conformational Equilibrium in Solution and Solid Phases

The conformational landscape of beta-D-ribofuranose, 5-deoxy- and its parent compounds is sensitive to the physical phase. In aqueous solutions, D-ribose and 2-deoxy-D-ribose exist as a complex equilibrium mixture of α and β anomers in both furanose and pyranose forms. For 2-deoxy-D-ribose in water, the equilibrium includes β-D-pyranose, α-D-pyranose, β-D-furanose, and α-D-furanose forms. Notably, 2-deoxy-D-ribose can also exhibit a significant population of its open-chain form in aqueous solution, a configuration that is absent in the solid phase.

In the solid state, the crystal structure provides a static view of a preferred conformation. X-ray crystallography of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a derivative, revealed a C2-exo, C3-endo twist configuration for the ribofuranose ring. In contrast, computational studies on isolated β-2-deoxy-d-ribofuranose suggest that a ⁴E conformation is predominant among the most stable structures. This highlights that the conformational equilibrium can be significantly different between the solution, solid, and gaseous (computational) phases, influenced by intermolecular interactions like hydrogen bonding and crystal packing forces.

Stereochemical Aspects of the beta-D-Configuration

The "β" designation in beta-D-ribofuranose, 5-deoxy- refers to the stereochemistry at the anomeric carbon (C1). Specifically, it indicates that the substituent at C1 (typically a hydroxyl group or a glycosidic bond to a nucleobase) is on the same side of the furanose ring as the C4-substituent (the CH₂OH group in ribofuranose, or in this case, the CH₃ group of the 5-deoxy variant) when depicted in a standard Fischer projection. In the Haworth projection of a β-furanoside, the C1-substituent is oriented 'up', cis to the C5 substituent.

X-ray diffraction studies on derivatives like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose confirm that the relative configuration compared to D-(-)-ribose is maintained during synthesis and that the anomeric carbon consistently adopts the β configuration in the crystal packing. The "D" configuration specifies the stere

Chemical Synthesis Routes to beta-D-ribofuranose, 5-deoxy-

The chemical synthesis of 5-deoxy-beta-D-ribofuranose and its derivatives is a well-established field, driven by its importance as an intermediate for various therapeutic agents. researchgate.netontosight.ai Methodologies have been developed starting from various inexpensive and readily available carbohydrate precursors.

Synthesis from D-Ribose Precursors

D-Ribose stands out as a primary starting material for the synthesis of 5-deoxy-D-ribofuranose. medchemexpress.com The general strategy involves a multi-step sequence that begins with the protection of the hydroxyl groups at the C2 and C3 positions, followed by the activation and subsequent deoxygenation of the primary hydroxyl group at the C5 position. nih.govresearchgate.net

A common approach involves the following key transformations: researchgate.netnih.govresearchgate.net

Ketalization : The initial step is the protection of the vicinal diols at C2 and C3. This is typically achieved by reacting D-ribose with acetone (B3395972) in the presence of an acid catalyst (like H₂SO₄) and a dehydrating agent (like SnCl₂·2H₂O) to form a methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. researchgate.net This protection is crucial for directing the subsequent reaction to the C5 hydroxyl group.

Activation of the 5-Hydroxyl Group : The free primary hydroxyl group at the C5 position is converted into a good leaving group. This is typically done by sulfonylation, for example, by reacting the protected ribofuranoside with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine. researchgate.netmadridge.org

Reductive Deoxygenation : The C5-sulfonyloxy group is removed by reductive displacement using a hydride reagent. researchgate.netnih.gov Reagents like lithium tri-t-butoxyaluminum hydride (LTTBA) or sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) have proven effective for this deoxygenation step. researchgate.net Sodium borohydride (B1222165) (NaBH₄) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is also commonly used. researchgate.net

Deprotection and Acetylation : The final steps involve the hydrolysis of the protecting groups (e.g., the isopropylidene group) under acidic conditions, followed by peracetylation to yield the more stable and synthetically versatile 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose. researchgate.netnih.gov

| Step | Reagents & Conditions | Purpose | Reference(s) |

| Ketalization | Acetone, Methanol (B129727), conc. H₂SO₄, SnCl₂·2H₂O, 40-45°C | Protection of C2 and C3 hydroxyls | researchgate.net |

| Esterification/Activation | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane, r.t. | Conversion of 5-OH to a leaving group | researchgate.net |

| Reduction/Deoxygenation | Sodium borohydride (NaBH₄), DMSO, 80-85°C | Removal of the C5-oxygen | researchgate.net |

| Hydrolysis | Dilute H₂SO₄, 80-85°C | Removal of protecting groups | researchgate.net |

| Acetylation | Acetic anhydride (B1165640), Pyridine, r.t. | Formation of the stable acetylated derivative | researchgate.net |

Alternative Synthetic Pathways (e.g., from Inosine (B1671953), D-Xylose)

While D-ribose is a common starting point, alternative precursors like inosine and D-xylose have also been successfully employed.

From Inosine: A patented method describes the synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose starting from inosine. google.com This nucleoside provides a pre-formed ribofuranose ring. The key steps are:

Selective Acylation : Inosine is reacted with p-toluenesulfonyl chloride to selectively acylate the 5'-hydroxyl group. google.com

Reduction : The resulting 5'-p-toluenesulfonyl derivative is reduced using sodium borohydride to give 5'-deoxyinosine. google.com

Acylation : The remaining 2' and 3' hydroxyl groups are acetylated with acetic anhydride. google.com

Deglycosylation and Acetylation : The final step involves the simultaneous cleavage of the glycosidic bond (deglycosylation) and acetylation of the anomeric hydroxyl group, yielding the target acetylated 5-deoxy-D-ribofuranose with a reported yield of 83% for this final step. google.com

From D-Xylose: D-xylose can be converted to 5-deoxy-D-ribose derivatives, a process that notably requires an inversion of stereochemistry at the C3 position. researchgate.net This route has been optimized for the synthesis of key intermediates for chemotherapeutic agents. researchgate.net Another pathway starting from D-xylose is used to synthesize 3-Amino-3-deoxy-D-ribose, highlighting the versatility of pentose (B10789219) sugars in creating modified ribose structures. madridge.org A total synthesis of a marine nucleoside, 4-Amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine, was achieved starting from D-xylose in seven steps. nih.gov

Regioselective Derivatization Strategies

The success of synthesizing 5-deoxy-D-ribofuranose hinges on the ability to selectively modify one hydroxyl group in the presence of others. Regioselective derivatization is a cornerstone of carbohydrate chemistry. researchgate.net

In the context of 5-deoxy-ribofuranose synthesis, the primary strategy involves exploiting the enhanced reactivity of the primary hydroxyl group at C5 compared to the secondary hydroxyls at C2 and C3. researchgate.net This difference in reactivity allows for selective tosylation or mesylation at the C5 position after the C2 and C3 hydroxyls have been protected.

Alternatively, strategies can be employed on unprotected sugars. For instance, cyanamide (B42294) has been shown to react preferentially with ribose over other sugars to form a stable bicyclic adduct, demonstrating a method for selective sequestration of ribose from a complex mixture. nih.govacs.org While not a direct synthesis of the target compound, this highlights the unique reactivity of ribose that can be exploited. Direct glycosylation of unprotected D-ribose has also been explored, although it tends to yield pyranosyl nucleosides. To favor the desired furanose form, a one-pot strategy using a labile 5-O-monoprotected ribose has been developed. acs.orgacs.org

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. acs.org Several enzymatic approaches have been developed for the synthesis of deoxysugars and their derivatives.

Deoxyribose-5-phosphate aldolase (B8822740) (DERA) is a key enzyme in this field. acs.org It catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and a donor aldehyde, enabling the formation of various 2-deoxysugar scaffolds. rsc.org Engineered DERA enzymes have been used in multi-enzyme cascades to produce complex molecules. For example, a fully enzymatic, nine-enzyme cascade was designed for the synthesis of the antiviral drug Islatravir, which incorporates a modified deoxysugar moiety. acs.orgrsc.org This cascade starts with the DERA-catalyzed formation of an aldol product, which is then converted to the final nucleoside by other enzymes like phosphopentomutase (PPM) and purine (B94841) nucleoside phosphorylase (PNP). rsc.orgtandfonline.com

Lipases, another class of enzymes, are widely used for their ability to perform highly regio- and stereoselective acylation and deacylation reactions on sugar molecules. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the regioselective 5-O-acylation of unprotected 2-deoxy-D-ribose using propionic anhydride. taltech.ee This enzymatic approach avoids the need for multiple protection and deprotection steps common in chemical synthesis.

These biocatalytic routes represent a greener and often more efficient path to synthesizing complex chiral molecules like 5-deoxy-D-ribofuranose and its derivatives. nih.gov

Preparation of Acetylated Derivatives, e.g., 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

The fully acetylated form of 5-deoxy-D-ribofuranose, specifically 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, is a critical and stable intermediate in the synthesis of many nucleoside analogues, such as the anticancer drug Capecitabine. researchgate.netsmolecule.com Its preparation is the final stage of most synthetic routes. nih.govresearchgate.net

After the deoxygenation of the C5 position and the removal of other protecting groups, the resulting 5-deoxy-D-ribofuranose is typically acetylated. researchgate.net A common and effective method involves treating the sugar with acetic anhydride in pyridine. researchgate.net An alternative method, known as acetolysis, uses a mixture of acetic anhydride and acetic acid with a catalytic amount of a strong acid like sulfuric acid. google.com This method can also facilitate the cleavage of a glycosidic bond, as seen in the synthesis from inosine. google.comsmolecule.com These reactions generally proceed in high yield to give the desired tri-O-acetylated product as a stable, crystalline solid. google.com

| Starting Material | Acetylation Reagents | Product | Reference(s) |

| 5-deoxy-D-ribofuranose | Acetic anhydride, Pyridine | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | researchgate.net |

| 2,3-O-diacetyl-5-deoxyinosine | Acetic anhydride, Acetic acid, Sulfuric acid | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | google.com |

| Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | Total hydrolysis followed by acetylation | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | nih.gov |

Protection Group Chemistry in 5-deoxy-ribofuranose Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of 5-deoxy-D-ribofuranose. These temporary modifications prevent unwanted side reactions and direct the chemical transformations to the desired position on the sugar molecule. acs.org

Key protecting groups and strategies include:

Acetal (B89532) Protection for Diols : The 2,3-hydroxyl groups of D-ribose are often protected as an isopropylidene acetal (acetonide). researchgate.netnih.gov This group is stable under the basic conditions used for sulfonylation and the reductive conditions used for deoxygenation, but it can be easily removed under mild acidic conditions. researchgate.net

Sulfonate Esters as Leaving Groups : To achieve deoxygenation at C5, the primary hydroxyl group is first converted into a good leaving group. Sulfonate esters, such as tosylates (Ts) and mesylates (Ms), are ideal for this purpose. They are readily formed by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. researchgate.netgoogle.com

Acyl Protecting Groups : Acetyl (Ac) and benzoyl (Bz) groups are commonly used to protect hydroxyl groups. niscpr.res.ingoogle.com Acetyl groups, introduced using acetic anhydride, are particularly important for producing the final, stable 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose intermediate. nih.govgoogle.com Benzoyl groups can be used during glycosylation reactions and are typically removed by saponification with sodium methoxide (B1231860) in methanol (Zemplén deacylation). niscpr.res.in

Silyl (B83357) Protecting Groups : For more complex syntheses requiring differential protection of hydroxyl groups, silyl ethers are employed. For example, the bulky 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group can simultaneously protect the 3'- and 5'-hydroxyl groups of a ribose derivative, leaving the 2'-hydroxyl free for reaction. nih.gov

The selection, application, and removal of these protecting groups in the correct sequence are critical for an efficient and high-yielding synthesis. google.com

Chemical Reactivity and Transformation Pathways of beta-D-ribofuranose, 5-deoxy-

Oxidation and Reduction Reactions

The hydroxyl groups of 5-deoxy-D-ribofuranose and its derivatives can undergo various oxidation and reduction reactions, which are fundamental for modifying the sugar's structure. For example, the fully acetylated form, 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose, can be oxidized using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction reactions are also synthetically important. In one route to capecitabine, a key step involves the stereoselective reduction of a 3-keto intermediate to re-establish the 3-hydroxy group with the correct configuration. researchgate.net Hydride reagents are commonly used for such transformations. The acetyl protecting groups on 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose can be removed via reduction with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The synthesis of 5-deoxy-D-ribose itself from D-ribose involves a critical reduction step. nih.govresearchgate.net The 5-hydroxyl group is first converted into a good leaving group, such as a sulfonate ester (tosylate or mesylate). researchgate.net This intermediate then undergoes reductive displacement (deoxygenation) using a hydride reagent like sodium borohydride or tributyltin hydride to replace the sulfonyloxy group with a hydrogen atom, thus forming the 5-deoxy linkage. researchgate.netnih.gov

| Reaction Type | Substrate | Reagent(s) | Product/Transformation | Reference |

| Oxidation | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | Potassium permanganate, Chromium trioxide | Oxidized derivatives | |

| Oxidation | 3-hydroxy-5-deoxyribose derivative | Dess–Martin periodinane | 3-keto-5-deoxyribose derivative | beilstein-journals.org |

| Reduction | 3-keto-5-deoxyribose derivative | CH₃MgBr | 3-hydroxy-2-C-β-methyl-5-deoxyribose derivative | beilstein-journals.org |

| Reduction (Deoxygenation) | methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside | Sodium borohydride (NaBH₄) | Forms the 5-deoxy product by removing the sulfonyloxy group. | researchgate.net, nih.gov |

| Reduction (Deprotection) | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | Sodium borohydride, Lithium aluminum hydride | Removal of acetyl groups. |

Substitution Reactions

Substitution reactions are essential for introducing a wide range of functional groups onto the 5-deoxy-ribofuranose scaffold. The acetyl groups on 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose can be substituted by other functionalities.

A common strategy involves activating a hydroxyl group by converting it into a sulfonate ester (mesylate or tosylate), which is an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. researchgate.net For example, after converting the free hydroxyl group of a protected sugar into a mesylate, it can be displaced by a nucleophile like trimethylamine (B31210) to introduce a nitrogen-containing group. researchgate.net

In another example, the synthesis of 5-heterocyclic derivatives of 5-deoxy-D-ribofuranose was achieved by first reacting a 2,3-O-isopropylidene protected ribofuranose with p-toluenesulfonyl chloride to form a 5-O-tosylate. researchgate.net This tosyl group was then displaced by nucleophiles such as N-substituted piperazines or morpholine (B109124) to create a new carbon-nitrogen bond at the C-5 position. researchgate.net

Glycosylation Reactions for Nucleoside Analog Formation

One of the most significant applications of beta-D-ribofuranose, 5-deoxy- derivatives is their use as glycosyl donors in the synthesis of modified nucleosides. smolecule.com The Vorbrüggen glycosylation is a widely employed method for this purpose, typically involving the reaction of an acylated sugar, such as 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, with a silylated nucleobase in the presence of a Lewis acid catalyst. mdpi.comresearchgate.net

Several research groups have utilized this strategy to synthesize potent biological agents. For instance, an expeditious synthesis of 5′-deoxytoyocamycin and 5′-deoxysangivamycin used a Vorbrüggen glycosylation between 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose and a protected 7-deazapurine base. mdpi.com The reaction, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeded with complete regioselectivity, yielding the desired N-9 glycosylation product in high yield. mdpi.com Similarly, 5'-deoxytubercidin and its analogues have been synthesized on a large scale via the Vorbrüggen coupling of 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose with various pyrrolo[2,3-d]pyrimidines. researchgate.net

The synthesis of trachycladines also involves a key glycosylation step. A 5-deoxy-ribofuranose derivative was coupled with 2,6-dichloropurine (B15474) using DBU as a base and TMSOTf as the Lewis acid to afford the protected nucleoside. beilstein-journals.org Other methods involve converting the acetylated sugar into a 1-chloro derivative, which is then condensed with mercury salts of purine bases, such as chloromercuri-6-chloropurine, to form the glycosidic bond. researchgate.net

| Nucleoside Analog | Glycosyl Donor | Nucleobase | Catalyst/Conditions | Reference |

| 5′-deoxytoyocamycin / 5′-deoxysangivamycin | 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose | N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (silylated) | TMSOTf, MeCN, 80 °C | mdpi.com |

| 5'-Deoxytubercidin analogues | 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (silylated) | TMSOTf | researchgate.net |

| Trachycladine A | 1-O-acetyl-2,3-O-dibenzoyl-2-β-C-methyl-5-deoxy-D-ribofuranose | 2,6-dichloropurine | DBU, TMSOTf | beilstein-journals.org |

| 5′-deoxyadenosine | 1-chloro-2,3-di-O-acetyl-5-deoxy-D-ribofuranose | Chloromercuri-6-chloropurine | - | researchgate.net |

| 6-dimethylamino-9-(5-deoxy-β-D-ribofuranosyl)-purine | 1-chloro-2,3-di-O-acetyl-5-deoxy-D-ribofuranose | Chloromercuri-6-dimethylaminopurine | - | researchgate.net |

Biological and Metabolic Significance of 5 Deoxy Ribofuranose Structures

Role as a Precursor in the Synthesis of Biologically Active Scaffolds

The 5-deoxy-ribofuranose moiety is a key starting material for creating a variety of biologically active compounds, particularly nucleoside analogs designed to interfere with cellular processes like DNA synthesis. smolecule.com

The 5-deoxy-D-ribose framework is a foundational building block for the synthesis of various nucleoside analogs with therapeutic potential, especially in cancer treatment. medchemexpress.commedchemexpress.com A protected form, 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, is a crucial intermediate in the chemical synthesis of antineoplastic drugs such as Capecitabine (B1668275) and Doxifluridine. smolecule.com These drugs function by inhibiting DNA synthesis in cancer cells. smolecule.com The synthesis of these analogs often begins with D-ribose and involves multiple steps, including protection of hydroxyl groups, deoxygenation, and acetylation to yield the key 5-deoxy intermediate. researchgate.netresearchgate.net Researchers have developed various synthetic routes to produce these essential building blocks, which are then used to construct the final active pharmaceutical ingredients. researchgate.netmadridge.org

Table 1: Examples of Nucleoside Analogs Synthesized from 5-deoxy-ribofuranose Derivatives

| Nucleoside Analog | Therapeutic Area | Precursor Mentioned |

|---|---|---|

| Capecitabine | Anticancer smolecule.com | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose smolecule.com |

| Doxifluridine | Anticancer smolecule.com | 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose smolecule.com |

| 5'-Deoxy-5'-phosphonate analogues of AMP, GMP, IMP, and CMP | Antiviral/Antitumor (tested) nih.gov | 1-O-acetyl-5-bromo-5-deoxy-2,3-di-O-benzoyl-D-ribofuranose nih.gov |

The 5-deoxy-ribofuranose structure is utilized in the synthesis of both C-ribosides and N-glycosyl derivatives, which are classes of molecules with significant biological activities. niscpr.res.inrsc.org In C-nucleosides, the sugar is connected to the base via a carbon-carbon bond, a feature that makes them resistant to degradation by enzymes that typically break the more common N-glycosidic bond. rsc.org The biosynthesis of C-nucleoside antibiotics like formycin and pyrazofurin (B1679906) involves C-glycoside synthases, which catalyze the formation of this stable C-C bond. rsc.org Synthetic chemists also employ derivatives of 5-deoxy-ribose to create novel N-glycosyl compounds, such as those incorporating a triazole ring, which can act as analogs of natural pyrimidine (B1678525) nucleosides. niscpr.res.in The synthesis of these derivatives often involves the direct fusion of a protected ribofuranose with a heterocyclic base in the presence of a catalyst. niscpr.res.in

Involvement in Cellular Metabolic Pathways

In nature, 5-deoxy-ribofuranose structures are not just synthetic curiosities but are actively involved in specialized metabolic pathways, particularly within the microbial world.

A derivative of ribofuranose is central to the biosynthesis of methanopterin (B14432417), a coenzyme essential for one-carbon metabolism in methane-producing archaea. researchgate.netru.nl The first committed step in this pathway is catalyzed by the enzyme 4-(β-d-ribofuranosyl)aminobenzene 5′-phosphate (RFA-P) synthase. researchgate.netresearchgate.net This enzyme uniquely condenses p-aminobenzoic acid (pABA) and 5-phospho-α-d-ribosyl-1-pyrophosphate (PRPP) to form a C-riboside, 4-(β-d-ribofuranosyl)aminobenzene 5′-phosphate (β-RFA-P). researchgate.netresearchgate.net This reaction is distinct from the action of typical phosphoribosyltransferases, which form N-glycosidic bonds. researchgate.net The resulting C-glycosidic linkage is a key structural feature of the methanopterin scaffold. mdpi.com

Some microorganisms produce 5-deoxy-ribose as part of a chemical defense strategy. researchgate.net The unicellular cyanobacterium Synechococcus elongatus PCC 7942, for instance, utilizes promiscuous enzymes from its primary metabolism to synthesize and excrete 5-deoxyribose. researchgate.netresearchgate.net This compound is then converted into 7-deoxysedoheptulose (7dSh). researchgate.net 7dSh functions as an antimetabolite, a molecule that inhibits the use of a natural metabolite, by disrupting the shikimate pathway. researchgate.netresearchgate.net This inhibition provides the cyanobacterium with a competitive advantage by exhibiting antimicrobial and herbicidal activity against other organisms in its ecological niche. researchgate.netresearchgate.net This process highlights how a simple deoxy-sugar can be weaponized by microbes. researchgate.net

Impact of 5-deoxy-ribofuranose Modifications on Nucleic Acid Conformation and Function

The sugar component of a nucleotide is a critical determinant of the structure and function of nucleic acids like DNA and RNA. researchgate.netresearchgate.net The primary structural difference between DNA and RNA lies in the sugar: DNA contains 2'-deoxyribose, while RNA contains ribose. numberanalytics.com The absence of the 2'-hydroxyl group in DNA contributes significantly to its greater chemical stability compared to RNA, making it suitable for long-term genetic storage. iitk.ac.in

Modification at the 5'-position, creating a 5'-deoxyribose moiety, also has profound structural implications. The sugar-phosphate backbone, formed by phosphodiester bonds linking the 3'-hydroxyl of one sugar to the 5'-hydroxyl of the next, is fundamental to the integrity of the nucleic acid strand. numberanalytics.comnih.gov Removing the 5'-hydroxyl group prevents the formation of this phosphodiester linkage at that position, effectively terminating the elongation of a nucleic acid chain.

Furthermore, modifications to the ribofuranose ring influence the sugar's pucker, which describes the non-planar conformation of the ring. researchgate.net This puckering, in turn, dictates the local and global structure of the nucleic acid helix, affecting its stability and its ability to be recognized by proteins and other molecules. researchgate.netresearchgate.net While the impact of 2'-modifications is extensively studied, the removal of the 5'-hydroxyl group fundamentally alters the connectivity of the backbone, representing a more drastic structural change than modifications at other positions. numberanalytics.com

Structural Plasticity and Recognition by Biomolecules

For instance, in nucleoside analogs containing 5-deoxy-ribofuranose, the sugar pucker influences the orientation of the nucleobase, which is crucial for processes like DNA and RNA synthesis and recognition by polymerases. researchgate.net The absence of the 5'-hydroxyl group can alter the conformational equilibrium of the furanose ring compared to its parent compound, ribose. This alteration can lead to preferential binding to certain enzymes or receptors, or in some cases, resistance to enzymatic degradation.

Research has shown that modifications to the sugar moiety, such as deoxygenation at the 5-position, can significantly impact the local and global structure and dynamics of nucleic acids. researchgate.net These changes in conformation and plasticity are key to the recognition and binding of ligands and the enzymatic activity of proteins. researchgate.net

Enhancing Stability and Solubility of Target Molecules for Biochemical Applications

The chemical modification of ribofuranose to its 5-deoxy form, and further derivatization, can enhance the stability and solubility of target molecules for various biochemical applications. netascientific.com For example, the introduction of acetyl groups, as seen in 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, increases the compound's stability and its solubility in organic solvents. This enhanced solubility is advantageous in synthetic organic chemistry, particularly in the preparation of nucleoside analogs where reactions are often carried out in non-aqueous media. cymitquimica.com

The benzoyl group in derivatives like 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose contributes to the compound's lipophilicity, which can be a desirable property for molecules intended to cross biological membranes. cymitquimica.com Furthermore, the protection of hydroxyl groups with acetyl or other moieties prevents unwanted side reactions during multi-step syntheses of complex biomolecules. These protecting groups can be selectively removed under specific conditions to yield the final desired product.

The enhanced metabolic stability of some 5-deoxy-ribofuranose derivatives is also a significant factor. For instance, fluorinated derivatives have been explored for their increased resistance to metabolic degradation, which can prolong their biological activity.

Carbohydrate Interactions and Enzymatic Processes Involving 5-deoxy-ribofuranose Derivatives

5-deoxy-ribofuranose and its derivatives are involved in a variety of carbohydrate interactions and enzymatic processes. They can serve as substrates or inhibitors of enzymes involved in carbohydrate metabolism and can be incorporated into larger glycoconjugates.

The study of 1,2,3-Tri-O-acetyl-5-deoxy-b-D-ribofuranose is valuable for understanding glycosylation reactions, which are fundamental for the synthesis of glycoproteins and glycolipids. chemimpex.com These complex carbohydrates play crucial roles in cell-cell recognition, signaling, and immune responses. By using modified sugars like 5-deoxy-ribofuranose derivatives, researchers can probe the mechanisms of glycosyltransferases and other enzymes involved in these pathways. chemimpex.com

In some organisms, a salvage pathway for 5'-deoxyadenosine (B1664650), a byproduct of radical S-adenosylmethionine (SAM) enzymes, leads to the formation of 5-deoxyribose. researchgate.netbiorxiv.org This 5-deoxyribose can then be acted upon by promiscuous enzymes, leading to the synthesis of other bioactive molecules. researchgate.netbiorxiv.org For example, in the cyanobacterium Synechococcus elongatus, 5-deoxyribose is a precursor to 7-deoxysedoheptulose, an antimicrobial and herbicidal compound. researchgate.netbiorxiv.org

The metabolism of arsenosugars, which contain a 5-deoxy-ribofuranose moiety linked to an arsenic-containing group, has also been studied. In an artificial digestive system, the 5-deoxyribofuranose structure of an arsenosugar was found to be maintained during gastrointestinal digestion, suggesting it is absorbed in the intestine before further metabolism. nih.gov

Below is a table summarizing some key enzymes and their interactions with 5-deoxy-ribofuranose derivatives:

Table of Compound Names

Advanced Analytical and Theoretical Approaches in 5 Deoxy Beta D Ribofuranose Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-deoxy-beta-D-ribofuranose, offering non-destructive methods to probe its molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of 5-deoxy-beta-D-ribofuranose in solution. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants, provides detailed information about the puckering of the furanose ring and the orientation of its substituents. nih.govnih.gov

The conformation of the furanose ring is not planar and exists in a dynamic equilibrium between various puckered forms, often described by the pseudorotation concept. ttu.ee For β-D-ribofuranosides, the conformational preferences are influenced by several factors, including the unfavorable eclipsing of the 2-OH and 3-OH groups and the endo-anomeric effect. nih.gov In solution, deoxyadenosine (B7792050) derivatives like 5'-deoxyadenosine (B1664650) show an equilibrium between the N (North) and S (South) conformations of the ribose moiety. nih.gov

A graphical method utilizing sums of proton-proton coupling constants (Σ1', Σ2', Σ2'', and Σ3') can be employed for the conformational analysis of the deoxyribofuranose ring in DNA fragments, which can be adapted for 5-deoxy-beta-D-ribofuranose. tandfonline.com This approach simplifies the analysis by often allowing for first-order measurement of the required coupling information from ¹H-NMR spectra. tandfonline.com For instance, in derivatives like methyl 5-O-acetyl-2,3-O-isopropylidene-β-d-ribofuranoside, specific coupling constants such as J₂,₃ and J₃,₄ can be precisely measured. nih.gov

Table 1: Representative ¹H NMR Data for a β-D-ribofuranoside Derivative

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H1 | 4.97 | s |

| H2 | 4.59 | J₂,₃ = 5.86 |

| H3 | 4.66 | J₂,₃ = 5.86, J₃,₄ = 0.73 |

| H4 | 4.35 | J₄,₅ = 7.69, J₄,₅' = 6.59, J₃,₄ = 1.10 |

| H5 | 4.11 | J₄,₅ = 7.69, J₅,₅' = 11.35 |

| H5' | 4.09 | J₄,₅' = 6.59, J₅,₅' = 11.35 |

Data for Methyl 5-O-acetyl-2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃. nih.gov

Vibrational Spectroscopy (IR, Raman, VCD) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provides complementary information about the structure of 5-deoxy-beta-D-ribofuranose. These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding. cdnsciencepub.comresearchgate.net

IR and Raman spectra of carbohydrates are typically analyzed in several regions corresponding to specific types of vibrations, such as OH stretching (3650–3100 cm⁻¹), CH stretching (3000–2800 cm⁻¹), and the "fingerprint" region (1600–200 cm⁻¹) which contains complex vibrations characteristic of the molecule as a whole. cdnsciencepub.comnih.gov The absence of the 5'-hydroxyl group in 5-deoxy-beta-D-ribofuranose leads to distinct changes in the vibrational spectra compared to its parent compound, D-ribose. researchgate.net These spectral differences can be used to identify and characterize the deoxy sugar.

VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful for studying chiral molecules like sugars in solution. acs.orgulpgc.es The VCD spectrum is highly sensitive to the absolute configuration and conformation of the molecule, providing detailed structural information that can be compared with theoretical calculations. acs.org

Table 2: Key Vibrational Spectroscopy Regions for Carbohydrate Analysis

| Spectral Region (cm⁻¹) | Assigned Vibrations |

|---|---|

| 3600–3050 | OH stretching |

| 3050–2800 | CH/CH₂ stretching |

| 1500–1200 | CH/CH₂ deformational modes |

| 1200–800 | C-O/C-C stretching |

| 800–100 | CCO deformational modes |

Based on general assignments for carbohydrates. nih.gov

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state, including the absolute configuration and conformation of 5-deoxy-beta-D-ribofuranose and its derivatives. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the positions of individual atoms.

Table 3: Crystal Data for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₇ |

| Molecular Weight | 260.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.592 (2) |

| b (Å) | 8.505 (2) |

| c (Å) | 20.445 (2) |

| V (ų) | 1320.1 (5) |

Data obtained at T = 298 K. nih.gov

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of 5-deoxy-beta-D-ribofuranose from complex mixtures and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Detection Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method used for the detection and quantification of 5-deoxy-beta-D-ribofuranose. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

An established LC-MS method for detecting D-ribose and 5-deoxy-D-ribofuranose in a capecitabine (B1668275) intermediate, 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose, utilizes an Acclaim RSLC 120 C18 column with an acetonitrile-water (35:65) mobile phase. google.com This method allows for the effective separation of these compounds, with 5-deoxy-D-ribofuranose having a retention time of approximately 1.45 minutes. google.com Detection is often performed using electrospray ionization (ESI) in negative ion mode with selective reaction monitoring (SRM) for enhanced sensitivity. The fragmentation of deoxy sugars in the mass spectrometer can provide further structural information. acs.org

Computational and Quantum Chemical Studies

Theoretical calculations, including computational and quantum chemical studies, provide invaluable insights into the structure, stability, and properties of 5-deoxy-beta-D-ribofuranose. These methods can model aspects of the molecule that are difficult to study experimentally.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to explore the conformational landscape of the furanose ring. nih.govulpgc.es These studies can predict the relative energies of different puckered conformations and the barriers to interconversion between them. For 2-deoxy-D-ribose, computational studies have shown that in the furanose form, a multitude of stable conformations exist. acs.org For instance, in β-2-deoxy-d-ribofuranose, the ⁴E conformation is predominant among the most stable minima. acs.org

These theoretical approaches are also used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational models and aid in spectral assignment. acs.orgnih.gov Furthermore, quantum chemical calculations can shed light on the electronic structure and reactivity of the molecule, which is crucial for understanding its role in chemical synthesis and biological systems. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules like 5-deoxy-beta-D-ribofuranose. These approaches allow for the detailed exploration of conformational preferences and the effects of structural modifications.

DFT studies, often employing functionals like B3LYP and M06-2X, have been instrumental in mapping the potential energy surfaces of deoxysugars. nih.govbiopolymers.org.ua For instance, research on 2-deoxy-D-ribose, a related compound, has shown that DFT can predict the relative stabilities of its various anomeric and ring forms (pyranose vs. furanose). acs.org Calculations have revealed that for 2-deoxy-D-ribose, the pyranose forms are generally more stable than the furanose forms. acs.org Specifically, for β-2-deoxy-D-ribofuranose, the 4E conformation is found to be predominant among the most stable minima. acs.org These computational investigations also highlight the significant influence of the basis set and the chosen functional on the predicted outcomes. nih.govulpgc.es

A comprehensive computational study investigating various mono- and dideoxyhexopyranose derivatives using DFT methods (M05-2X/cc-pVTZ(-f)) has provided insights into the energetic effects of deoxygenation. nih.gov This research indicated that deoxygenation at different positions on the sugar ring has distinct impacts on stability, with C-3 deoxygenation, for example, leading to greater instability compared to deoxygenation at C-2 or C-4. nih.gov

Table 1: Comparison of Computational Methods in Deoxyribose Research

| Computational Method | Basis Set/Functional | Key Findings for Deoxyribose Derivatives | Reference |

| DFT | B3LYP, M06-2X | Pyranose forms are more stable than furanose forms; 4E conformation predominates for β-2-deoxy-D-ribofuranose. | acs.org |

| Ab Initio (HF) | 6-31G* | Hydroxymethyl group rotation significantly alters conformational energy and geometry. | nd.edu |

| DFT | M05-2X/cc-pVTZ(-f) | C-3 deoxygenation imparts greater instability than C-2 or C-4 deoxygenation in hexopyranoses. | nih.gov |

| DFT | B3LYP/6-31G(d, p) | Exhaustive conformational families for α- and β-anomers of 2-deoxy-D-ribofuranose were obtained. | biopolymers.org.ua |

Molecular Dynamics Simulations of 5-deoxy-ribofuranose Containing Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like 5-deoxy-beta-D-ribofuranose over time, providing insights into their conformational flexibility and interactions with their environment. capes.gov.br These simulations are particularly valuable for understanding how these sugars behave in solution and within larger biological assemblies.

MD simulations have been used to study the conformational changes in the ribofuranose ring, a key component of nucleic acids. researchgate.net These studies often use force fields like AMBER to model the interatomic interactions. rsc.orgnih.gov For instance, simulations of D-ribose adsorbed on a calcium hydroxyapatite (B223615) surface have been performed to understand the sugar's conformational behavior in a mineral environment, which is relevant to prebiotic chemistry. rsc.org

Furthermore, ab initio MD simulations, which combine quantum mechanical calculations with molecular dynamics, have been used to examine the structural fluctuations and low-frequency dynamics of beta-ribofuranose puckering in aqueous solution. researchgate.net These simulations have shown that the interactions between the sugar's hydroxyl groups and surrounding water molecules play a crucial role in its dynamic behavior. researchgate.netresearchgate.net

Table 2: Applications of Molecular Dynamics Simulations in Ribofuranose Research

| System Studied | Simulation Type | Key Findings | Reference(s) |

| D-ribose on hydroxyapatite | Classical MD (AMBER) | Investigated conformational changes of the sugar ring upon adsorption to a mineral surface. | rsc.org |

| Modified nucleic acids | Classical MD (AMBER) | Showed how sugar modifications impact the local conformation and dynamics of the furanose ring. | researchgate.net |

| Beta-ribofuranose in water | Ab initio MD | Elucidated the role of hydration in the low-frequency puckering dynamics of the sugar ring. | researchgate.netresearchgate.net |

| Methyl 2-deoxy-β-d-ribofuranoside | Classical MD (GLYCAM06) | Used in conjunction with NMR to analyze conformations in aqueous solution. | nih.gov |

Theoretical Approaches for Dihedral Angle and Anomeric Ratio Determination (e.g., 3-Sphere Approach)

Determining the precise three-dimensional structure of furanose rings, including the dihedral angles that define their pucker and the ratio of their anomers, is a central challenge in carbohydrate chemistry. The 3-Sphere approach is a theoretical method that has been applied to address this challenge, particularly in the analysis of NMR data. sciencepublishinggroup.comresearchgate.net

This approach utilizes hypersphere trigonometry and concepts from Lie algebra to calculate dihedral angles from experimental NMR parameters, such as vicinal coupling constants (3JHH) and 13C chemical shifts. researchgate.netresearchgate.net By applying the 3-Sphere-Lambert-Wu methods, researchers can determine the dihedral angles with their correct signs, providing valuable information about the configuration and conformation at the anomeric position. researchgate.netresearchgate.net

For example, a study on the selective iodination of methyl α,β-D-ribofuranose used the 3-Sphere approach to analyze the conformation of the resulting 5-deoxy-5-iodo-α,β-D-ribose. researchgate.net The analysis of 3JH1H2 coupling constants and carbon chemical shifts allowed for the determination of the anomeric ratio and the specific conformations of the α and β anomers, such as 3E and 3T2. researchgate.net This method can help to distinguish between different puckering states and the orientation of substituents, which is crucial for understanding the reactivity and interactions of these molecules.

The Lambert-Wu method, which is often used in conjunction with the 3-Sphere approach, relates the ratio of trans to cis vicinal coupling constants to the dihedral angles, allowing for the calculation of the ring's torsional angles. researchgate.net These theoretical tools provide a powerful means to translate complex NMR spectra into detailed three-dimensional structural information for furanose systems like 5-deoxy-beta-D-ribofuranose.

Emerging Applications and Future Research Directions in 5 Deoxy Beta D Ribofuranose Chemistry

Design and Synthesis of Novel Sugar-Modified Nucleosides and Glycoconjugates

The synthesis of these modified molecules often begins with a protected form of the deoxysugar, such as 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, which serves as a crucial intermediate. vsnchem.com This precursor can be synthesized from D-ribose through a multi-step process involving deoxygenation via reductive displacement of a sulfonyloxy group, followed by hydrolysis and acetylation. researchgate.net Another route starts from inosine (B1671953), proceeding through intermediates like 2,3-O-diacetyl-5-deoxyinosine before the final glycosidic bond breakage and acetylation. escholarship.org

Once the activated deoxysugar is prepared, it can be coupled with various nucleobases (purines and pyrimidines) using established glycosylation methods. The Vorbrüggen variant of the Hilbert–Johnson reaction is a widely used and mild method, which involves coupling a fully protected sugar with a silylated nucleobase in the presence of a Lewis acid. nih.gov Researchers are also developing more direct, one-pot glycosylation strategies to improve efficiency and yield. nih.gov

The rationale for designing these sugar-modified nucleosides is rooted in understanding how subtle structural changes affect biological function. elsevierpure.com Altering the sugar moiety can influence the nucleoside's conformation (sugar pucker), which in turn dictates the stability of oligonucleotide duplexes and their interactions with proteins. elsevierpure.comkyushu-u.ac.jp By replacing the 5'-hydroxyl group, researchers can prevent phosphorylation at this position, creating chain terminators for DNA synthesis or modulating metabolic pathways. Furthermore, attaching different functional groups in place of the typical 5'-substituent allows for the synthesis of diverse glycoconjugates with tailored properties for drug delivery or molecular recognition studies. chemimpex.com

| Starting Material | Key Intermediate | Key Reactions | Final Product Type | Reference |

|---|---|---|---|---|

| D-ribose | methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside | Deoxygenation (hydride reagents), Hydrolysis, Acetylation | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | researchgate.net |

| Inosine | 2,3-O-diacetyl-5-deoxyinosine | Tosylation, Reduction (sodium borohydride), Acetylation, Deglycosylation | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | escholarship.org |

| Protected 5-deoxy-β-D-ribofuranose | Activated Sugar (e.g., 1-O-acetyl) | Vorbrüggen Glycosylation (with silylated nucleobases) | 5'-Deoxy-nucleosides | nih.gov |

Development of Molecular Probes for Detecting Specific Biomolecules in Research

The unique structure of 5-deoxy-beta-D-ribofuranose makes it a valuable component in the design of sophisticated molecular probes for the detection and visualization of specific biomolecules. vsnchem.com These probes are essential tools in diagnostics and biomedical research, enabling the study of nucleic acids and other targets within complex biological environments like fixed and live cells. nih.gov

Oligonucleotide-based probes are a major class of these tools, functioning through specific hybridization to complementary DNA or RNA sequences. nih.gov By incorporating nucleosides derived from 5-deoxy-beta-D-ribofuranose into a synthetic DNA or RNA strand, researchers can introduce specific functionalities. For instance, the absence of the 5'-hydroxyl group allows for the attachment of reporter molecules, such as fluorophores or quenchers, at the terminus of the probe without interfering with the phosphodiester backbone formation at other positions.

One common design is the molecular beacon, an oligonucleotide that forms a hairpin structure in its free state, bringing a fluorophore and a quencher into close proximity and preventing fluorescence. Upon hybridization to a target sequence, the hairpin opens, separating the fluorophore from the quencher and generating a fluorescent signal. Incorporating a 5'-deoxy-nucleoside at the terminus can anchor the reporter groups and may enhance the probe's stability or binding affinity. Another approach involves fluorescent resonance energy transfer (FRET), where the probe is designed so that hybridization brings a donor and acceptor fluorophore into the correct proximity to generate a signal. nih.gov

Furthermore, deoxyribozyme-based sensors represent another innovative application. These DNA-based catalysts can be engineered to recognize and cleave a specific target RNA sequence. The sensor can be designed with a fluorescent reporter system that is activated upon cleavage of the target, providing a highly specific detection method. Using modified building blocks like 5-deoxy-beta-D-ribofuranose derivatives could enhance the stability and catalytic efficiency of these deoxyribozymes.

Exploration in Biocompatible Material Science Research

Research into biocompatible materials for applications such as medical devices and tissue engineering is an emerging area for deoxysugars. chemimpex.comvsnchem.com The acetylated derivative, 1,2,3-Tri-O-acetyl-5-deoxy-b-D-ribofuranose, is specifically noted as a compound being explored for its potential in this field. chemimpex.com While direct research on polymers synthesized from the 5-deoxy isomer is still developing, studies on the closely related 2-deoxy-D-ribose (2dDR) provide strong evidence for the potential of deoxysugars in biomaterial design.

Research has shown that 2dDR is a pro-angiogenic molecule, meaning it stimulates the formation of new blood vessels. researchgate.net This property is highly desirable in tissue engineering and wound healing, as a robust blood supply is critical for tissue regeneration. Studies have demonstrated that incorporating 2dDR into biodegradable hydrogels, such as those made from chitosan (B1678972) and collagen, significantly promotes angiogenesis and accelerates the healing of cutaneous wounds, even in diabetic models. researchgate.net The deoxysugar can be loaded into these biomaterial scaffolds for a prolonged release, helping to stimulate the growth of new blood vessels over time. researchgate.net

This principle can be extended to 5-deoxy-beta-D-ribofuranose. Synthetic polymers containing sugar moieties, known as glycopolymers, are being developed for a wide range of biomedical applications. escholarship.orgnih.gov These materials can be designed to mimic the natural extracellular matrix, providing a scaffold for cell growth and tissue regeneration. nih.gov By synthesizing glycopolymers using 5-deoxy-beta-D-ribofuranose as a monomer or a pendant group, it may be possible to create novel biomaterials with tailored properties. The absence of the 5-hydroxyl group could influence the polymer's degradation rate, mechanical properties, and interactions with cells and proteins, potentially leading to materials with enhanced biocompatibility and specific therapeutic effects.

Bioengineering and Synthetic Biology Applications Utilizing Deoxysugar Pathways

Bioengineering and synthetic biology offer powerful tools to manipulate and create biosynthetic pathways for producing valuable compounds, including deoxysugars like 5-deoxy-beta-D-ribofuranose. These approaches are particularly important because many rare or modified sugars are difficult and expensive to produce through traditional chemical synthesis.

Metabolic engineering involves redesigning the metabolism of microorganisms, such as E. coli or Streptomyces, to turn them into cellular factories for specific chemicals. Researchers can introduce genes from different organisms to construct novel, artificial biosynthetic pathways. This field has seen significant advances in understanding the genetics and enzymatic mechanisms of deoxysugar biosynthesis, which is crucial for applications in drug discovery and combinatorial biology.

A key strategy is the use of "sugar biosynthesis cassette" plasmids. These are genetic modules containing all the necessary genes to produce a specific deoxysugar. By introducing such a cassette into a host organism that produces a bioactive natural product, scientists can generate novel derivatives of that product with altered sugar components. This "glycodiversification" can lead to compounds with improved therapeutic properties.

Furthermore, in vitro metabolic engineering provides an alternative, cell-free approach. This method involves assembling a cascade of purified enzymes in a bioreactor to carry out a specific metabolic pathway. This strategy was successfully used to produce 2-deoxyribose-5-phosphate from fructose, demonstrating the potential to construct artificial pathways for deoxysugar synthesis with high yields. Such bio-based production methods could be adapted to create 5-deoxy-beta-D-ribofuranose or its phosphorylated precursors, providing a sustainable and efficient source of this valuable chemical for further applications.

Theoretical Modeling for Predictive Design of Deoxysugar Derivatives

Theoretical and computational modeling is becoming an indispensable tool for the rational design of deoxysugar derivatives with specific, predictable properties. By simulating molecules and their interactions at the atomic level, researchers can gain insights that guide synthetic efforts, saving significant time and resources.

A central focus of this research is understanding how deoxygenation affects the three-dimensional structure and flexibility of the sugar ring. chemimpex.com The conformation of the sugar is critical for its biological activity, as it dictates how a nucleoside or glycoconjugate fits into the active site of an enzyme or the binding pocket of a receptor. chemimpex.com Comprehensive computational studies have been performed to investigate these effects. Using high-level quantum mechanics methods like Density Functional Theory (DFT), scientists can calculate the energetic landscape of different deoxysugar isomers. chemimpex.com

These studies have revealed that the position of the missing hydroxyl group has a significant impact on the stability and conformational preferences of the sugar. For instance, comparison of relative Gibbs free energies has shown that deoxygenation at the C3 position can impart greater instability compared to deoxygenation at C2 or C4. chemimpex.com Such computational models can be validated by comparing the predicted nuclear magnetic resonance (NMR) shifts with experimentally measured values, often showing good agreement. chemimpex.com

By applying these theoretical models, researchers can predict how modifying 5-deoxy-beta-D-ribofuranose—for example, by adding different substituents at other positions—will alter its shape and electronic properties. This predictive power is crucial for designing novel nucleoside analogues for antiviral or anticancer therapies, where a specific sugar conformation might be required for optimal activity. This synergy between computational prediction and chemical synthesis accelerates the discovery of new molecules with enhanced therapeutic potential.

| Modeling Technique | Purpose | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigate energetic landscapes and conformational effects of deoxygenation. | Relative stability of isomers, preferred anomeric forms, and impact of deoxygenation position on free energy. | chemimpex.com |

| Polarizable Continuum Solvation Model (PCSM) | Empirically validate theoretical results in a solvated environment. | Prediction of NMR chemical shifts (carbon and proton) that can be compared with experimental data. | chemimpex.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for the bioactivity of small molecules. | Correlation of molecular structure/properties with biological activity to screen and rank compounds. |

Q & A

Q. What are the primary synthesis routes for 5-deoxy-β-D-ribofuranose, and how do their efficiencies compare?

The compound is synthesized via three main methods:

- Chemical synthesis : Selective reduction of D-ribose using catalytic hydrogenation or sodium borohydride, followed by purification via chromatography (e.g., HPLC) and characterization via NMR and mass spectrometry .

- Enzymatic conversion : Utilizes enzymes like aldolases or isomerases to modify ribose derivatives.

- Fermentation : Microbial pathways optimized for deoxy-sugar production. Methodological Note: Chemical synthesis is most common but suffers from low yields (~40–50%) and side-product formation (e.g., pyranose-furanose interconversion). Enzymatic methods offer higher stereoselectivity but require costly enzyme purification .

Q. How can researchers confirm the structural integrity of 5-deoxy-β-D-ribofuranose derivatives?

- Spectroscopic analysis : Use - and -NMR to identify anomeric protons (δ 5.2–5.5 ppm for β-furanose) and confirm the absence of the 5-OH group .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts (e.g., tetrahydro-2H-pyran-2-ol from iodination reactions) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives like triacetate or tetraacetate forms .

Q. What are the key applications of 5-deoxy-β-D-ribofuranose in molecular biology?

- Nucleotide analogs : Serves as a backbone for modified nucleosides (e.g., capecitabine intermediates) to enhance pharmacokinetic properties .

- Molecular probes : Used to study RNA/DNA-ligand interactions via fluorescence tagging or isotopic labeling .

- Enzyme substrates : Investigates glycosyltransferase or phosphorylase activity in carbohydrate metabolism .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 5-deoxy-β-D-ribofuranose derivatives?

- Dose-response studies : Validate activity across multiple concentrations (e.g., cytotoxic effects observed >100 µM vs. therapeutic effects at lower doses) .

- Target identification : Use proteomics (e.g., affinity chromatography or CRISPR screens) to map binding partners and resolve off-target effects .

- In vivo models : Compare tissue-specific activation (e.g., tumor vs. normal tissue) for prodrugs like capecitabine, leveraging TP enzyme overexpression in malignancies .

Q. What strategies optimize regioselective functionalization of 5-deoxy-β-D-ribofuranose?

- Protecting group chemistry : Use acetyl or benzoyl groups to block reactive hydroxyls during iodination or glycosylation (e.g., 3,5-di-O-toluyl protection for chloride intermediates) .

- Microwave/sonochemical synthesis : Enhances reaction efficiency and reduces byproducts (e.g., APT experiments show 20% higher yields under microwave vs. reflux) .

- Enzymatic catalysis : Lipases or esterases for selective deprotection in multi-step syntheses .

Q. How can researchers standardize analytical methods for 5-deoxy-β-D-ribofuranose quantification in biological matrices?

- LC-MS/MS : Develop isotope-labeled internal standards (e.g., -ribose) to improve accuracy in plasma/tissue samples .

- Immunoassays : Generate monoclonal antibodies against unique epitopes (e.g., 5-deoxy moiety) for ELISA-based detection .

- Metabolomics : Integrate with pathway mapping tools (e.g., KEGG or EcoCyc) to contextualize cellular uptake and metabolism .

Q. What are the challenges in designing in vivo studies for 5-deoxy-β-D-ribofuranose-based therapeutics?

- Pharmacokinetics : Address rapid renal clearance by PEGylation or liposomal encapsulation .

- Toxicity profiling : Conduct MTD (maximum tolerated dose) studies in rodent models, focusing on organ-specific toxicity (e.g., hepatotoxicity from acetylated metabolites) .

- Bioavailability : Use co-administration with permeation enhancers (e.g., chitosan nanoparticles) for oral delivery .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.